4,4,4-トリフルオロ-3-(1H-ピラゾール-1-イル)ブタン酸

概要

説明

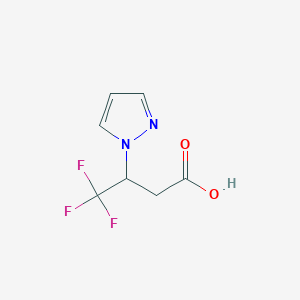

“4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid” is a chemical compound with the CAS Number: 1343742-50-6 . It has a molecular weight of 208.14 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC Name for this compound is 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid . The InChI Code is 1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) .

Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 208.14 . For more detailed physical and chemical properties, it would be best to refer to a reliable chemical database.

科学的研究の応用

抗リーシュマニア活性および抗マラリア活性

4,4,4-トリフルオロ-3-(1H-ピラゾール-1-イル)ブタン酸: は、熱帯病の治療における可能性について研究されています。 このようなピラゾール含有化合物は、強力な抗リーシュマニアおよび抗マラリア活性を示しています 。 特に、この化合物の誘導体は、リーシュマニア・エチオピカおよびマラリア原虫・ベルギー種に対して合成および評価され、新しい治療薬の開発の可能性を示唆する有望な結果が得られています .

フッ素化医薬品の合成

医薬品化合物中のフッ素原子の存在は、しばしばその生物活性を高めます。 4,4,4-トリフルオロ-3-(1H-ピラゾール-1-イル)ブタン酸のトリフルオロ基は、フッ素化薬物の合成のための貴重な構成要素となっています 。 これらの薬物は、抗癌剤から抗真菌剤まで幅広い用途を持ち、薬物設計におけるこの化合物の汎用性を示しています .

発光材料の開発

この化合物は、発光材料の合成に使用されてきました。 具体的には、明るい発光で知られているランタノイド錯体の配位子として役立ちます 。 配位子は、金属イオンにエネルギーを効率的に伝達する能力があり、光学デバイスやセンサー用の材料を作成するのに適しています .

配位化学と超分子集合体

その構造的特徴により、4,4,4-トリフルオロ-3-(1H-ピラゾール-1-イル)ブタン酸は、配位化学において配位子として作用し、さまざまな金属と錯体を形成することができます 。 これらの錯体は、触媒、分子認識、材料科学において潜在的な用途を持つ超分子集合体を構築するために使用できます .

農業用化学品の合成

この化合物の誘導体は、除草剤や殺虫剤などの農業用化学品の合成に使用されてきました 。 特にトリフルオロメチル基は、その安定性と生物活性から、農薬に一般的な部分です .

抗菌剤の研究

4,4,4-トリフルオロ-3-(1H-ピラゾール-1-イル)ブタン酸の誘導体を抗菌剤として使用する研究も行われています。 これらの研究により、耐性菌株に対処するために使用できる、抗菌性と抗真菌性を備えた新規化合物が開発されました .

Safety and Hazards

作用機序

Target of Action

Similar compounds have been found to interact with various receptors and enzymes .

Mode of Action

It’s likely that it interacts with its targets in a manner similar to other compounds with a similar structure .

Biochemical Pathways

Compounds with similar structures have been found to affect a variety of pathways, including those involved in inflammation, cancer, and viral infections .

Pharmacokinetics

The compound’s molecular weight (20814) and formula (C7H7F3N2O2) suggest that it may have good bioavailability .

Result of Action

Similar compounds have been found to have potent antipromastigote activity .

Action Environment

Similar compounds have been found to be stable under a variety of conditions .

生化学分析

Biochemical Properties

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to interact with hydrolase enzymes, potentially inhibiting their activity . The trifluoromethyl group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid enhances its binding affinity to these enzymes, leading to more effective inhibition. Additionally, the pyrazole ring can form hydrogen bonds with amino acid residues in the active sites of enzymes, further stabilizing the enzyme-inhibitor complex .

Cellular Effects

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the activity of kinases involved in cell signaling pathways, thereby affecting downstream signaling events . Furthermore, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can alter gene expression by interacting with transcription factors and other regulatory proteins . This modulation of gene expression can lead to changes in cellular metabolism, affecting processes such as glycolysis and oxidative phosphorylation .

Molecular Mechanism

At the molecular level, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid exerts its effects through several mechanisms. It binds to specific biomolecules, including enzymes and receptors, altering their activity. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more easily and reach its targets . Once inside the cell, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis . Additionally, this compound can activate or inhibit transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can have lasting effects on cellular function, including sustained inhibition of enzyme activity and prolonged changes in gene expression . These temporal effects are important to consider when designing experiments and interpreting results.

Dosage Effects in Animal Models

The effects of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid vary with different dosages in animal models. At low doses, this compound can effectively modulate enzyme activity and gene expression without causing significant toxicity . At higher doses, 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can exhibit toxic effects, including hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the accumulation of the compound in tissues and the disruption of normal cellular processes . It is crucial to determine the optimal dosage to achieve the desired effects while minimizing toxicity.

Metabolic Pathways

4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and biomolecules, influencing metabolic flux and metabolite levels . The trifluoromethyl group in 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can also affect its metabolic stability, making it more resistant to degradation .

Transport and Distribution

The transport and distribution of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid within cells and tissues are mediated by specific transporters and binding proteins . This compound can be transported across cell membranes by organic anion transporters and distributed to various cellular compartments . The binding of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to plasma proteins can also influence its distribution and bioavailability . Understanding the transport and distribution mechanisms is essential for predicting the pharmacokinetics and pharmacodynamics of this compound.

Subcellular Localization

The subcellular localization of 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid can affect its activity and function. This compound can be localized to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals and post-translational modifications . For example, the presence of a nuclear localization signal can direct 4,4,4-trifluoro-3-(1H-pyrazol-1-yl)butanoic acid to the nucleus, where it can interact with transcription factors and influence gene expression . Similarly, mitochondrial targeting signals can direct this compound to the mitochondria, affecting cellular metabolism .

特性

IUPAC Name |

4,4,4-trifluoro-3-pyrazol-1-ylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2O2/c8-7(9,10)5(4-6(13)14)12-3-1-2-11-12/h1-3,5H,4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMYZQFSKQZWVLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1)C(CC(=O)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4,7-dimethoxy-N-(pyridin-4-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1454326.png)

![[1-(3,4-Difluorophenyl)-2,5-dimethylpyrrol-3-yl]methanamine](/img/structure/B1454329.png)

![Benzyl N-[1-(cyclopentylcarbamoyl)-2-phenylethyl]carbamate](/img/structure/B1454333.png)

![[1,2,4]Triazolo[1,5-A]pyridine-7-carboxylic acid](/img/structure/B1454340.png)

![4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine](/img/structure/B1454344.png)

![4-[3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl]butanoic acid](/img/structure/B1454345.png)